
3-(2,3,4-Trifluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,4-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorophenyl)butanoic acid typically involves the reaction of 2,3,4-trifluorobenzene with butanoic acid derivatives. One common method includes the use of 2,3,4-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc in tetrahydrofuran to form ethyl 4-(2,3,4-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide and subsequently acidified with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the generation of hazardous waste. The use of readily available and inexpensive raw materials makes this method economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3,4-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-(2,3,4-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,3,4-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of DPP-4 inhibitors, it plays a crucial role in modulating the activity of the DPP-4 enzyme, which is involved in glucose metabolism. The trifluorophenyl group enhances the compound’s binding affinity and specificity towards its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,4,5-Trifluorophenyl)butanoic acid
- 3-(2,4,6-Trifluorophenyl)butanoic acid
- 3-(3,4,5-Trifluorophenyl)butanoic acid
Uniqueness
3-(2,3,4-Trifluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other trifluorophenyl butanoic acid derivatives. The compound’s unique properties make it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
3-(2,3,4-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-5(4-8(14)15)6-2-3-7(11)10(13)9(6)12/h2-3,5H,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
RYFOFKZFLVPJQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=C(C(=C(C=C1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)

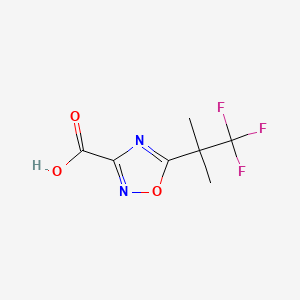
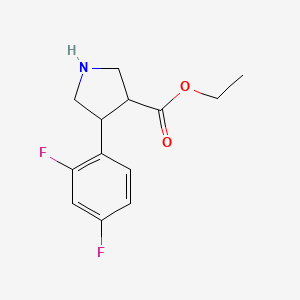
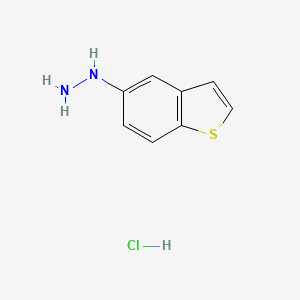
![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)
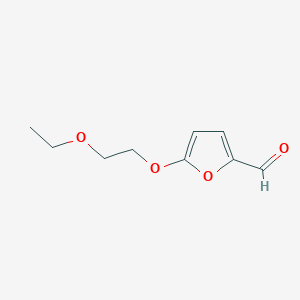
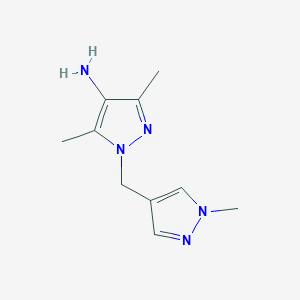
![2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)

![Hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B13631041.png)
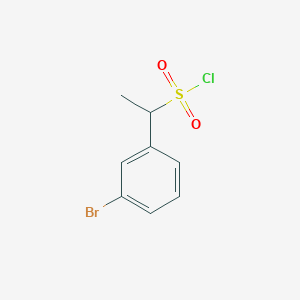
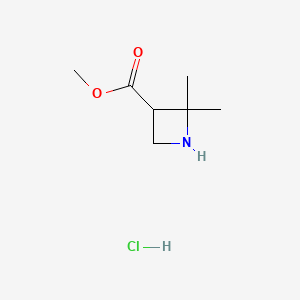
![tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate](/img/structure/B13631055.png)
